molecular formula C12H14BNO4 B13992885 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13992885
M. Wt: 247.06 g/mol
InChI Key: CTTADLPHSLEWDV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the following steps :

    Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a substitution reaction. This is achieved by reacting an aryltrifluoroboronate salt with a suitable nucleophile in the presence of a catalyst.

    Nitration: The next step involves the nitration of the benzoxaborole core to introduce the nitro group at the 6-position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Cyclopentyl Substitution: The final step involves the introduction of the cyclopentyl group at the 3-position. This can be achieved through a substitution reaction using a suitable cyclopentyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and cyclopentyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.

Major Products

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit hypoxia-inducing factors, which play a crucial role in tumor cell survival and proliferation. By inhibiting these factors, the compound can reduce tumor growth and metastasis .

Properties

Molecular Formula

C12H14BNO4

Molecular Weight

247.06 g/mol

IUPAC Name

3-cyclopentyl-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

InChI

InChI=1S/C12H14BNO4/c15-13-11-7-9(14(16)17)5-6-10(11)12(18-13)8-3-1-2-4-8/h5-8,12,15H,1-4H2

InChI Key

CTTADLPHSLEWDV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)C3CCCC3)O

Origin of Product

United States

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